2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid
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Overview
Description
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid is an organic compound with the molecular formula C15H14ClNO4S. This compound is characterized by the presence of a chloro group, a benzoic acid moiety, and a dimethylsulfamoylphenyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid typically involves multiple steps. One common method starts with the chlorination of 2-chlorobenzoic acid, followed by the introduction of the dimethylsulfamoylphenyl group through a sulfonamide formation reaction. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfonamide formation may require catalysts like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonamide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production. The reaction conditions are optimized to ensure high purity and yield, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
Substitution: Formation of sulfonamides or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro group and the sulfonamide moiety play crucial roles in its reactivity. The compound can inhibit certain enzymes or proteins by binding to their active sites, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Similar structure but with a nitro group instead of the dimethylsulfamoyl group.
2-Chloro-5-methylbenzoic acid: Similar structure but with a methyl group instead of the dimethylsulfamoyl group.
2-Chloro-5-aminobenzoic acid: Similar structure but with an amino group instead of the dimethylsulfamoyl group.
Uniqueness
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-5-[2-(dimethylsulfamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)10-7-8-13(16)12(9-10)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNSZEHZESOGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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